N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide is a complex organic compound with the molecular formula C14H17Cl3N4O3S and a molecular weight of 427.74 g/mol . This compound is known for its unique chemical structure, which includes a trichloromethyl group, a hydroxybenzoyl group, and a hydrazino carbothioyl group. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide involves several steps. One common method is the reaction of 2,2,2-trichloroethylamine with 2-(2-hydroxybenzoyl)hydrazinecarbothioamide under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino carbothioyl group is believed to play a crucial role in its biological activity by interacting with enzymes and proteins, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide can be compared with other similar compounds such as:
N-(2,2,2-Trichloro-1-(((4-MEO-2-NITROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
N-(2,2,2-Trichloro-1-((2,4-Dimethylanilino)carbothioyl)amino)ethyl)butanamide: Another similar compound with distinct functional groups that affect its reactivity and applications.
Eigenschaften
Molekularformel |
C14H17Cl3N4O3S |
---|---|
Molekulargewicht |
427.7 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-[[(2-hydroxybenzoyl)amino]carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C14H17Cl3N4O3S/c1-2-5-10(23)18-12(14(15,16)17)19-13(25)21-20-11(24)8-6-3-4-7-9(8)22/h3-4,6-7,12,22H,2,5H2,1H3,(H,18,23)(H,20,24)(H2,19,21,25) |
InChI-Schlüssel |
OJDRBNSJTHQMQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NNC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.